molecular formula C14H26O4 B14018626 Hexane-1,6-diyl dibutanoate CAS No. 6222-19-1

Hexane-1,6-diyl dibutanoate

Cat. No.: B14018626
CAS No.: 6222-19-1
M. Wt: 258.35 g/mol
InChI Key: QVTMHQILPALTKK-UHFFFAOYSA-N
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Description

Hexane-1,6-diyl dibutanoate is an organic compound with the molecular formula C14H26O4. It is an ester derived from hexane-1,6-diol and butanoic acid. This compound is known for its applications in various industrial processes, particularly in the production of polymers and as a plasticizer.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexane-1,6-diyl dibutanoate can be synthesized through the esterification reaction between hexane-1,6-diol and butanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of hexane-1,6-diol with butanoic acid in the presence of an acid catalyst. The reaction mixture is heated to a temperature of around 100-120°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting ester is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Hexane-1,6-diyl dibutanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hexane-1,6-diol and butanoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester.

    Oxidation: Under strong oxidative conditions, the ester can be oxidized to produce carboxylic acids and other oxidation products.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and an acid or base catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Major Products Formed:

    Hydrolysis: Hexane-1,6-diol and butanoic acid.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

Hexane-1,6-diyl dibutanoate has several applications in scientific research and industry:

    Polymer Production: It is used as a monomer in the synthesis of various polymers, providing flexibility and durability to the final product.

    Plasticizer: It is added to plastics to enhance their flexibility and reduce brittleness.

    Coatings and Adhesives: The compound is used in the formulation of coatings and adhesives, improving their performance and durability.

    Biomedical Research: this compound is studied for its potential use in drug delivery systems and as a component in biomedical devices.

Mechanism of Action

The mechanism of action of hexane-1,6-diyl dibutanoate primarily involves its role as a plasticizer and a monomer in polymer synthesis. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In polymer synthesis, it undergoes polymerization reactions to form long-chain polymers with desirable mechanical properties.

Comparison with Similar Compounds

Hexane-1,6-diyl dibutanoate can be compared with other similar compounds such as:

    Hexane-1,6-diyl diacrylate: Used in UV-curable coatings and adhesives.

    Butane-1,4-diyl dibutanoate: Another ester with similar plasticizing properties but different chain length.

    Hexane-1,6-diyl bis(4-oxopentanoate): Used in green chemistry applications as a renewable resource-based compound.

Uniqueness: this compound is unique due to its specific chain length and ester groups, which provide a balance of flexibility and durability in polymer applications. Its ability to undergo various chemical reactions also makes it a versatile compound in both industrial and research settings.

Properties

CAS No.

6222-19-1

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

6-butanoyloxyhexyl butanoate

InChI

InChI=1S/C14H26O4/c1-3-9-13(15)17-11-7-5-6-8-12-18-14(16)10-4-2/h3-12H2,1-2H3

InChI Key

QVTMHQILPALTKK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCCCCCOC(=O)CCC

Origin of Product

United States

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